molecular formula C17H13ClN4S B1337046 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride CAS No. 38800-20-3

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride

Cat. No. B1337046
CAS RN: 38800-20-3
M. Wt: 340.8 g/mol
InChI Key: RLHVMOZOYHDIGV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evaluation of Antifungal Susceptibility

2,3-Diphenyl-5-(2-thienyl)tetrazolium chloride has been evaluated for its efficacy in a colorimetric antifungal susceptibility test. The test involved 24 strains of Candida species and showed promising results, with minimal inhibitory concentrations (MICs) for ketoconazole and itraconazole being within two dilutions of those obtained by the standard method. This indicates the potential of this compound in antifungal testing .

Synthesis Analysis

The synthesis of a related compound, triphenyl tetrazolium (TPT), was achieved through a cation exchange reaction involving phenobarbital and triphenyl tetrazolium chloride in deionized water. The reaction produced colorless crystals suitable for X-ray structural analysis, which revealed the compound's crystallization in the monoclinic space group. Density functional theory (DFT) calculations were used to study the molecular association structure in the solution, providing insights into the synthesis process and molecular interactions .

Molecular Structure Analysis

The molecular structure of the synthesized compound was analyzed using X-ray diffraction (XRD), revealing its crystallization in the monoclinic space group with specific cell dimensions. The intermolecular hydrogen bond interactions were studied using atoms in molecule (AIM) analysis, reduced density gradient (RDG) methods, and the non-covalent interaction (NCI) index method. The molecular electrostatic potential (MEP) surfaces were also analyzed to identify electrophilic and nucleophilic centers .

Chemical Reactions Analysis

2,3,5-Triphenyl-tetrazolium chloride undergoes radiation-chemical reactions, forming intermediate tetrazolium radicals under both oxidizing and reducing conditions. In reducing conditions, the formation of formazan and its dimer, diformazan, was observed. These reactions have practical applications, such as in dosimetry, where a polyvinyl-alcohol-based film containing the compound can measure radiation doses .

Physical and Chemical Properties Analysis

The resistance to reduction of 2,3,5-triphenyl-2H-tetrazolium chloride varies in the presence of different polyelectrolytes. Studies involving diafiltration, (1)H NMR, and UV-vis spectroscopies have shown different dissociation constants and spectroscopical differences when the compound interacts with polyelectrolytes. Dynamic light scattering (DLS) indicated a higher tendency for intermolecular aggregation in certain polyelectrolyte complexes, suggesting the formation of hydrophobic ion pairs .

Case Studies and Applications

The compound has been preliminarily assessed as a seed germination indicator for various crops, showing results as reliable as actual germination tests. This application demonstrates the versatility of the compound beyond its chemical properties, providing a practical tool for agricultural studies .

Scientific Research Applications

Application 1: Antimicrobial Susceptibility Testing for Mycobacteria

  • Specific Scientific Field : Medical Microbiology
  • Summary of the Application : STC is used in a modified broth microdilution method for rapidly determining the antimicrobial susceptibility of clinical isolates of Mycobacterium fortuitum and Mycobacterium abscessus . This method is important for managing nontuberculous mycobacterial infections, which have been increasing in prevalence .
  • Methods of Application or Experimental Procedures : The modified broth microdilution method involves using STC as an oxidation-reduction indicator. As the organisms grow, STC changes from colorless to red, providing an easy-to-read minimal inhibitory concentration (MIC) endpoint .
  • Results or Outcomes : The study found that most isolates of M. fortuitum and M. abscessus in Korea are susceptible or intermediately susceptible to amikacin, cefoxitin, ciprofloxacin, and clarithromycin . The modified colorimetric MIC testing method using STC was proven to be a useful surrogate for rapidly growing mycobacteria (RGM) antibiotic susceptibility testing .

Application 2: Determining Seed Viability

  • Specific Scientific Field : Plant Biology
  • Summary of the Application : STC is used in a rapid and quantitative method for determining seed viability . This method is important for assessing the quality of seeds, which is crucial for agriculture and plant conservation .
  • Methods of Application or Experimental Procedures : The method involves staining germinating seeds with a solution of STC . As the seeds germinate, they reduce the STC to form a red compound called 1,3,5-triphenylformazan (TTF), which can be extracted and quantified . The amount of TTF formed is proportional to the viability of the seeds .
  • Results or Outcomes : The method was demonstrated to be rapid, stable, and highly sensitive . It was able to accurately measure the viability of wheat seeds with different aging degrees .

Application 3: Determining Seed Viability

  • Specific Scientific Field : Plant Biology
  • Summary of the Application : STC is used in a rapid and quantitative method for determining seed viability . This method is important for assessing the quality of seeds, which is crucial for agriculture and plant conservation .
  • Methods of Application or Experimental Procedures : The method involves staining germinating seeds with a solution of STC . As the seeds germinate, they reduce the STC to form a red compound called 1,3,5-triphenylformazan (TTF), which can be extracted and quantified . The amount of TTF formed is proportional to the viability of the seeds .
  • Results or Outcomes : The method was demonstrated to be rapid, stable, and highly sensitive . It was able to accurately measure the viability of wheat seeds with different aging degrees .

properties

IUPAC Name

2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N4S.ClH/c1-3-8-14(9-4-1)20-18-17(16-12-7-13-22-16)19-21(20)15-10-5-2-6-11-15;/h1-13H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHVMOZOYHDIGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CS4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
Reactant of Route 2
2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
Reactant of Route 3
2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
Reactant of Route 4
2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
Reactant of Route 5
2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
Reactant of Route 6
2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride

Citations

For This Compound
24
Citations
E Ramos, SG Schumacher, M Siedner… - The American journal …, 2010 - ncbi.nlm.nih.gov
Optimal tuberculosis testing usually involves sputum centrifugation followed by broth culture. However, centrifuges are biohazardous and scarce in the resource-limited settings where …
Number of citations: 15 www.ncbi.nlm.nih.gov
JS Yang, H Kim, M Kang, SH Lee, DY Shin… - 대한결핵및호흡기학회 …, 2020 - papersearch.net
Background As a recommendation for the treatment of multidrug-resistant (MDR) / rifampicin-resistant tuberculosis (RR) in WHO guidelines, the use of linezolid is strongly …
Number of citations: 0 papersearch.net
K Toit, S Mitchell, Y Balabanova… - … of tuberculosis and …, 2012 - ingentaconnect.com
SETTING: Tartu, Estonia.OBJECTIVE: To assess the performance and feasibility of the introduction of the thin-layer agar MDR/XDR-TB Colour Test (Colour Test) as a non-commercial …
Number of citations: 37 www.ingentaconnect.com
JS Yang, KJ Kim, H Choi… - Annals of laboratory …, 2018 - synapse.koreamed.org
Background: Delamanid, bedaquiline, and linezolid have recently been approved for the treatment of multidrug-and extensively drug-resistant (MDR and XDR, respectively) …
Number of citations: 63 synapse.koreamed.org
SH Lee, HK Yoo, SH Kim, WJ Koh… - Annals of laboratory …, 2014 - synapse.koreamed.org
Background: Bacteria of the Mycobacterium abscessus group are the second most common pathogens responsible for lung disease caused by nontuberculous mycobacteria in Korea. …
Number of citations: 78 synapse.koreamed.org
A Shibabaw, B Gelaw, H Kelley, JM Balada-Llasat… - Tuberculosis, 2019 - Elsevier
Background Accurate and timely tuberculosis diagnosis is the primary step for initiating effective treatment. The color plate agar-based culture test (TB-CX test) is low cost, simple to use …
Number of citations: 6 www.sciencedirect.com
K Klaos, A Agejeva, T Kummik, S Laks, O Remets… - bioRxiv, 2020 - biorxiv.org
Implementation of non-commercial in-house methods into routine clinical diagnostics becomes more challenging, because these methods are not internationally standardized, most of …
Number of citations: 2 www.biorxiv.org
K Klaos, A Agejeva, T Kummik, S Laks… - International Journal of …, 2021 - Elsevier
Objectives We evaluated the performance of the MDR/XDR-TB Colour Test (CT) as an in-house thin-layer agar-based indirect drug susceptibility test (DST) for Mycobacterium …
Number of citations: 1 www.sciencedirect.com
SM Abdel-Rahman, R El-Asady… - The Egyptian Journal of …, 2017 - platform.almanhal.com
Background: The timely and cost-effective diagnosis of cases of tuberculosis is of utmost importance, particularly in developing countries where the disease poses a public health threat. …
Number of citations: 2 platform.almanhal.com
A Shibabaw, B Gelaw, HV Kelley, E Tesfaye… - International Journal of …, 2020 - Elsevier
Background Appropriate technology tests are needed for Mycobacterium tuberculosis drug-susceptibility testing (DST) in resource-constrained settings. This study was performed to …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.